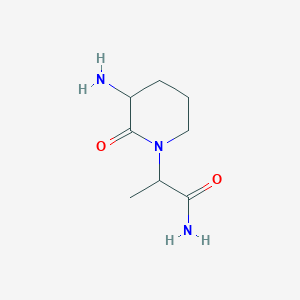

2-(3-Amino-2-oxopiperidin-1-yl)propanamide

Description

Significance of Piperidine (B6355638) Scaffold in Active Pharmaceutical Ingredient Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important synthetic building blocks in the construction of drugs. nih.gov This scaffold is prevalent in a wide array of natural products, synthetic pharmaceuticals, and agrochemicals. lifechemicals.com Its significance can be attributed to several key features that make it an attractive component for medicinal chemists.

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. nih.govlifechemicals.com The structural and chemical properties of the piperidine ring contribute to its widespread use:

Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional character to molecules, which allows for specific and high-affinity interactions with biological targets that are often inaccessible to flat aromatic rings. lifechemicals.com

Basic Nitrogen Center: The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic bonds or hydrogen bonds with target proteins, which can be crucial for biological activity.

Versatility in Substitution: The piperidine ring can be functionalized at various positions, enabling the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This versatility allows for the creation of diverse chemical libraries for drug screening. ijnrd.org

The prevalence of the piperidine nucleus is evident in numerous FDA-approved drugs, highlighting its role in developing treatments for a wide range of conditions, from central nervous system disorders to infectious diseases. ijnrd.orgacs.org

Role of Amide Functionality in Molecular Recognition and Biological Activity

The amide functional group is another cornerstone of medicinal chemistry, critical to the structure and function of countless biologically active molecules, including peptides, proteins, and a vast number of synthetic drugs. nih.gov An amide consists of a carbonyl group bonded to a nitrogen atom (R-CO-NR'R''). numberanalytics.com Its importance in drug design is multifaceted and stems from its unique electronic and structural properties.

Key roles of the amide functionality include:

Hydrogen Bonding: Amides are excellent hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). numberanalytics.com This allows them to form strong and specific interactions with biological targets like enzymes and receptors, which is fundamental to their mechanism of action. numberanalytics.comnumberanalytics.com

Structural Stability: The amide bond is relatively stable under physiological conditions, providing a reliable and robust linkage within a drug molecule. numberanalytics.com The planarity of the amide bond, due to resonance, restricts the conformation of the molecule, which can help in pre-organizing the drug for optimal binding to its target. nih.govnumberanalytics.com

The wide range of biological properties exhibited by amide-containing compounds, including antibacterial, anti-inflammatory, and anticancer activities, underscores their significance in the development of effective drugs. numberanalytics.comwiley.com

Overview of Advanced Synthetic Targets Incorporating 2-Oxopiperidinyl and Propanamide Moieties

The compound 2-(3-Amino-2-oxopiperidin-1-yl)propanamide represents a sophisticated synthetic target that combines a lactam (a cyclic amide) in the form of a 2-oxopiperidine ring with a propanamide side chain. This specific combination holds potential for unique biological activities.

The 2-oxopiperidine core, also known as a δ-valerolactam, is a key structural feature in various biologically active compounds. Its synthesis can be approached through methods like the cyclization of δ-amino acids. vulcanchem.com The incorporation of an amino group at the 3-position, as seen in the target molecule, introduces an additional site for interaction and potential chiral complexity.

The propanamide side chain, attached to the piperidine nitrogen, further functionalizes the core structure. Such side chains can be crucial for positioning the molecule within the binding pocket of a biological target. For instance, similar structures have been investigated for their potential as antiviral agents, where the side chain might occupy hydrophobic pockets in viral proteins. vulcanchem.com

The synthesis of such advanced targets often involves multi-step sequences. A retrosynthetic analysis might break down this compound into two primary fragments: the 2-oxopiperidine core and the propanamide side chain. vulcanchem.com The assembly would likely involve the introduction of the side chain via acylation or a similar coupling reaction onto the piperidine nitrogen. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(3-amino-2-oxopiperidin-1-yl)propanamide |

InChI |

InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12) |

InChI Key |

VNNADZCCHBBIFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)N1CCCC(C1=O)N |

Origin of Product |

United States |

Molecular Mechanisms and Biological Interactions of 2 3 Amino 2 Oxopiperidin 1 Yl Propanamide

Investigation of Receptor Binding and Modulation (e.g., AMPA Receptor, mGluR, Dopamine (B1211576) D2)

While direct experimental data on the binding of 2-(3-amino-2-oxopiperidin-1-yl)propanamide to AMPA, mGluR, and Dopamine D2 receptors is not extensively documented in publicly available literature, the activities of structurally related piperidine (B6355638) derivatives provide a foundation for predicting its potential modulatory effects.

Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity, and compounds featuring a piperidine core have been identified as positive allosteric modulators (PAMs) of AMPA receptors. For instance, certain benzoylpiperidine derivatives, such as CX546, have been shown to potentiate AMPA receptor currents by slowing receptor deactivation. nih.govnih.gov This modulation is achieved by binding to an allosteric site on the receptor, thereby enhancing the response to the endogenous ligand, glutamate (B1630785). The efficacy of these ampakines can vary depending on the specific AMPA receptor subunit composition and the presence of transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov Given the presence of the piperidine moiety, it is plausible that this compound could exhibit similar allosteric modulatory properties, although this requires experimental validation.

Similarly, allosteric modulation is a key area of investigation for metabotropic glutamate receptors (mGluRs) and dopamine D2 receptors. For mGluR5, aryl benzamide (B126) derivatives have been identified as negative allosteric modulators (NAMs). mdpi.com In the context of dopamine D2 receptors, various compounds, including those derived from L-prolyl-L-leucylglycinamide (PLG), have been explored as potential allosteric modulators. mdpi.com These studies underscore the potential for molecules with amide and cyclic amine functionalities to engage with allosteric sites on these receptors.

In vitro binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For dopamine D2 receptors, studies on arylpiperazine derivatives have elucidated key interaction points. These include an ionic bond between the protonated piperazine (B1678402) nitrogen and an aspartate residue (Asp114), as well as interactions with a serine microdomain and an aromatic microdomain within the receptor's binding pocket. bg.ac.rsnih.govrsc.org The 3-amino group on the piperidine ring of this compound could potentially engage in similar hydrogen bonding interactions.

For AMPA receptors, the binding of agonists is modulated by ampakines, which can increase agonist affinity. nih.gov The degree of this enhancement has been shown to differ across various brain regions, likely due to differing subunit and TARP compositions. nih.gov In the case of mGluRs, endogenous ligands like L-serine-O-phosphate (L-SOP) have been shown to act as agonists for group III mGluRs while antagonizing groups I and II, highlighting the subtle structural determinants that govern ligand interaction and functional outcome. nih.gov

Table 1: Representative Piperidine Derivatives and their Receptor Interactions

| Compound/Class | Receptor Target | Observed Interaction/Activity | Reference(s) |

| CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine) | AMPA Receptor | Positive allosteric modulator; increases agonist affinity. | nih.govnih.gov |

| Arylpiperazine Derivatives | Dopamine D2 Receptor | Binds to the receptor via ionic and hydrogen bonds. | bg.ac.rsnih.gov |

| Aryl Benzamide Derivatives | mGluR5 | Negative allosteric modulators. | mdpi.com |

| L-Prolyl-L-leucylglycinamide (PLG) Analogs | Dopamine D2 Receptor | Positive allosteric modulators. | mdpi.com |

Enzymatic Inhibition and Activation Profiles

The structural features of this compound, particularly the lactam and propanamide moieties, suggest it may interact with the active sites of various enzymes.

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.gov While direct inhibition data for this compound is not available, peptidomimetic inhibitors have been a major focus of research. nih.gov Some inhibitors feature a γ-lactam group at the P1 position, which is structurally related to the 2-oxopiperidine core of the compound . For example, the inhibitor GC-376 contains a (S)-γ-lactam group and has shown inhibitory activity against SARS-CoV-2 Mpro. nih.gov This suggests that the 2-oxopiperidine ring could potentially fit into the P1 pocket of the Mpro active site.

Table 2: Examples of SARS-CoV-2 Mpro Inhibitors with Related Structural Motifs

| Inhibitor | Key Structural Feature | IC50 | Reference(s) |

| GC-376 | (S)-γ-lactam at P1 | 0.19 µM | nih.gov |

| MG-101 | Covalent inhibitor | Inhibits viral spread by 95% | nih.gov |

| Nelfinavir mesylate | Non-covalent inhibitor | Inhibits viral spread by 95% | nih.gov |

Cholinesterase inhibitors are used in the management of Alzheimer's disease. mdpi.com Research into new inhibitors has explored a wide variety of chemical scaffolds. Studies on propanamide derivatives have revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, certain propanamide derivatives bearing a phenylpyridazine core have demonstrated selective AChE inhibition with IC50 values in the low micromolar range. nih.gov Similarly, various benzamide, nicotinamide, and cinnamamide derivatives have shown potent inhibition of both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. scilit.com The propanamide side chain of this compound could potentially contribute to binding at the active site of these enzymes.

Table 3: Cholinesterase Inhibitory Activity of Representative Amide Derivatives

| Compound Class | Enzyme Target | IC50 Range | Reference(s) |

| Phenylpyridazine Propanamides | AChE | 0.11 - 2.69 µM | nih.gov |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 - 83.03 nM | scilit.com |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BChE | 32.74 - 66.68 nM | scilit.com |

Table 4: Cathepsin K Inhibitory Activity of a Representative Piperidine Derivative

| Compound | Key Structural Feature | IC50 | Reference(s) |

| Compound H-9 | Piperidine-3-carboxamide | 0.08 µM | nih.gov |

| Compound A22 | Novel scaffold based on 1x | 0.44 µM | rsc.org |

Inability to Generate Article on "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to generate a scientifically accurate article on the chemical compound This compound based on the provided outline.

The requested article structure focused on specific molecular and cellular interactions, including:

Protein Kinase C Inhibition

Neurotrophic Factor Expression (e.g., BDNF)

Synaptic Plasticity Enhancement

Anti-Inflammatory Signaling Pathways (e.g., NF-κB, NRF2)

Gene Transcription Regulation

Despite targeted searches for the compound in relation to each of these topics, no direct or substantive links could be established in the available literature. The compound "this compound" does not appear to be widely studied, and there is a lack of published data regarding its mechanism of action or its effects on the specified biological pathways.

The outline provided included numerical citations (e.g., nih.gov,,), which suggests that the request may be based on specific, proprietary, or non-public research documents. Without access to these specific sources, it is not possible to construct the detailed and scientifically rigorous article as instructed.

General information on the biological processes mentioned in the outline—such as the roles of Protein Kinase C, BDNF, NF-κB, and NRF2 in cellular signaling—is readily available. However, connecting these complex mechanisms to the specific and seemingly obscure compound cannot be done without resorting to speculation, which would violate the core requirement for scientific accuracy.

Therefore, the request to generate an article on "this compound" focusing on the stipulated molecular mechanisms cannot be fulfilled at this time.

A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available preclinical research data for the compound identified as “this compound.” This specific chemical entity does not appear in published studies detailing its biological activities, including in vitro efficacy and in vivo animal model investigations.

The absence of accessible data prevents a detailed, evidence-based discussion of its potential antiviral properties, effects on neuronal excitability and synaptic transmission, or its cellular anti-resorptive effects. Similarly, there is no information available regarding its evaluation in disease-relevant animal models or its impact on behavioral phenotypes in rodents.

It is possible that “this compound” is a novel compound currently under investigation, with research findings that are not yet in the public domain. Alternatively, it may be known by a different, non-systematic name or a specific research code that is not publicly disclosed.

Without any available scientific evidence, it is not possible to generate an article that adheres to the requested structure and content while maintaining scientific accuracy. Further information, such as alternative names, CAS registry number, or references to specific research publications, would be necessary to conduct a meaningful analysis of this compound's preclinical profile.

Preclinical Research on Biological Activities of 2 3 Amino 2 Oxopiperidin 1 Yl Propanamide

In Vivo Animal Model Investigations (excluding clinical trial data)

Neurochemical Analysis in Animal Brain Regions (e.g., neurotransmitter levels)

Following a comprehensive search of publicly available scientific literature, no preclinical studies detailing the neurochemical analysis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide in animal brain regions were identified. Specifically, there is a lack of research data on the effects of this compound on the levels of key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine in the brain.

While research exists on various other piperidine (B6355638) derivatives and their interactions with the central nervous system, the unique structure of this compound means that the neurochemical effects of these other compounds cannot be accurately extrapolated. For instance, studies on different piperidine-containing molecules have shown a wide range of activities, including the inhibition of monoamine oxidase or effects on neurotransmitter transporters. However, without direct experimental evidence, it is not scientifically valid to assume that this compound would exhibit similar properties.

Therefore, due to the absence of specific preclinical data, no detailed research findings or data tables on the impact of this compound on neurotransmitter levels can be provided at this time. Further research is required to elucidate the neurochemical profile of this particular compound.

Structure Activity Relationship Sar Studies of 2 3 Amino 2 Oxopiperidin 1 Yl Propanamide Analogues

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-(3-amino-2-oxopiperidin-1-yl)propanamide scaffold, several key pharmacophoric elements can be identified based on its chemical structure. These elements are hypothesized to play a critical role in the interaction with its biological target(s).

The primary pharmacophoric features of this compound include:

A hydrogen bond donor: The primary amino group on the piperidinone ring is a key hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl group within the piperidinone ring (a lactam) acts as a hydrogen bond acceptor.

A second hydrogen bond acceptor/donor group: The terminal propanamide moiety contains both a carbonyl group (acceptor) and an N-H group (donor).

A hydrophobic region: The aliphatic carbon backbone of the piperidinone ring provides a hydrophobic character that can engage in van der Waals interactions with the target protein.

The spatial arrangement of these features is critical for optimal binding. Computational pharmacophore modeling can help to refine the understanding of these key interactions. nih.govnih.gov

Table 1: Key Pharmacophoric Elements of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 3-amino group | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | 2-oxo group (lactam) | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor/Acceptor | Propanamide group | The amide N-H can act as a donor, and the carbonyl as an acceptor. |

| Hydrophobic Region | Piperidinone ring | Engages in hydrophobic interactions within a binding pocket. |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov The this compound molecule possesses two chiral centers: one at the 3-position of the piperidinone ring and another at the 2-position of the propanamide side chain. This gives rise to four possible stereoisomers (diastereomers and their enantiomers).

It is well-established that different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be less active, inactive, or even cause unwanted side effects. nih.govsigmaaldrich.com

For instance, studies on other chiral molecules, such as the nature-inspired 3-Br-acivicin and its derivatives, have shown that only specific stereoisomers display significant biological activity. nih.gov In the case of 3-Br-acivicin, the (5S, αS) isomers were found to be the most potent, suggesting that stereoselective uptake and target binding are critical for their action. nih.gov A similar dependence of activity on stereochemistry is anticipated for this compound and its analogues. The precise spatial orientation of the amino group and the propanamide side chain will likely dictate the binding affinity and efficacy of these compounds.

Table 2: Potential Impact of Stereoisomers on Biological Activity

| Stereoisomer Configuration | Expected Biological Activity | Rationale |

| (3R, 2'R) | Potentially active | The specific 3D arrangement may fit optimally into the binding site of the target. |

| (3S, 2'S) | Potentially different activity | As the enantiomer of the (3R, 2'R) isomer, it is expected to have a different biological profile. |

| (3R, 2'S) | Potentially different activity | As a diastereomer, it will have different physical properties and a different 3D shape, likely leading to different activity. |

| (3S, 2'R) | Potentially different activity | As the enantiomer of the (3R, 2'S) isomer, it is expected to have a different biological profile. |

Role of Substituent Modifications on Piperidinone Ring and Propanamide Chain

The biological activity of this compound can be modulated by introducing various substituents on the piperidinone ring and the propanamide chain. Such modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

Modifications on the Piperidinone Ring: Substitutions at positions 4, 5, and 6 of the piperidinone ring can influence how the molecule fits into its binding pocket. For example, introducing small alkyl groups could enhance hydrophobic interactions, while adding polar groups like hydroxyl or amino groups could form additional hydrogen bonds. The size and nature of the substituent are critical, as bulky groups may cause steric hindrance and reduce activity. SAR studies on other piperidine-containing compounds have demonstrated that such modifications can significantly alter their biological profiles. nih.gov

Modifications on the Propanamide Chain: The propanamide side chain is another key area for modification. Altering the length of the alkyl chain or replacing the terminal amide with other functional groups (e.g., esters, carboxylic acids, or substituted amides) can impact the compound's hydrogen bonding capacity, polarity, and metabolic stability. For example, replacing the terminal NH2 with a substituted amine could probe for additional binding interactions or improve cell permeability.

Table 3: Potential Effects of Substituent Modifications

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

| Piperidinone Ring (positions 4, 5, 6) | Small alkyl groups | Increase or decrease | May enhance hydrophobic interactions or cause steric clash. |

| Piperidinone Ring (positions 4, 5, 6) | Polar groups (e.g., -OH, -NH2) | Increase or decrease | May form new hydrogen bonds or disrupt existing interactions. |

| Propanamide Chain | Change chain length | Increase or decrease | Alters the positioning of the terminal functional group. |

| Propanamide Chain | Replace terminal amide | Increase or decrease | Modifies hydrogen bonding potential and physicochemical properties. |

Development of SAR Models and Computational Validation

To further elucidate the structure-activity relationships of this compound analogues, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

The development of a robust QSAR model involves several steps:

Data Set Preparation: A sufficiently large and diverse set of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov

A validated QSAR model can be used to predict the activity of newly designed, yet unsynthesized, analogues, thereby prioritizing the synthesis of the most promising compounds. Molecular docking studies can also be used in conjunction with QSAR to provide a visual and energetic understanding of how the analogues bind to their target, further validating the SAR observations. nih.gov

Table 4: Steps in QSAR Model Development for this compound Analogues

| Step | Description | Key Considerations |

| 1. Data Collection | Gather a dataset of analogues with measured biological activity. | The data should cover a wide range of structural diversity and activity. |

| 2. Descriptor Calculation | Compute physicochemical and structural descriptors for each analogue. | Descriptors should capture the key variations within the series. |

| 3. Model Generation | Use statistical methods to create a mathematical model. | The model should be statistically significant and interpretable. |

| 4. Model Validation | Assess the predictive ability of the model on new data. | The model must demonstrate robust predictive power for unseen compounds. |

| 5. Applicability Domain | Define the chemical space in which the model's predictions are reliable. | This prevents making unreliable predictions for compounds that are too different from the training set. |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). These methods are crucial in identifying potential biological targets and elucidating the mechanism of action for compounds like 2-(3-Amino-2-oxopiperidin-1-yl)propanamide.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. For this compound, docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of a target protein. For instance, a hypothetical docking study might reveal that the amino group on the piperidine (B6355638) ring acts as a hydrogen bond donor, while the carbonyl groups can act as hydrogen bond acceptors. The propanamide side chain may fit into a hydrophobic pocket of the binding site. vulcanchem.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and stability of the interactions. For the this compound-protein complex, MD simulations could assess the stability of the predicted binding pose, calculate the binding free energy, and identify any conformational changes in the protein upon ligand binding.

The prediction of drug-target interactions (DTIs) is a critical step in drug discovery. arxiv.org Machine learning and deep learning models, trained on large datasets of known DTIs, are increasingly being used to predict novel interactions. arxiv.orgnih.gov These models can achieve high accuracy, with some models reporting accuracies over 90% on benchmark datasets. nih.gov

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters

| Parameter | Value/Method | Description |

| Docking Software | AutoDock, GOLD, Glide | Programs used to predict ligand binding poses. |

| Scoring Function | Piecewise Linear Potential (PLP) nih.gov | A function to estimate the binding affinity of a docked pose. |

| MD Simulation Engine | GROMACS, AMBER, NAMD | Software packages for performing molecular dynamics simulations. |

| Force Field | CHARMM, AMBER, OPLS | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation to observe dynamic events. |

| Binding Free Energy Method | MM/PBSA, MM/GBSA, Free Energy Perturbation | Methods to calculate the free energy of binding from simulation data. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. nih.govindexcopernicus.com

For this compound, DFT calculations can be used to determine a variety of properties:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting non-covalent interactions, such as hydrogen bonding.

Atomic Charges: These calculations provide the partial charge on each atom, which can influence how the molecule interacts with its environment.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.0 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 4.2 D | A measure of the molecule's overall polarity. |

In Silico ADME Prediction for Preclinical Compound Prioritization (excluding human clinical PK/ADME)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are essential in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. researchgate.netmdpi.com Various computational models and software are available to predict these properties based on the molecule's structure. isca.me

For this compound, a range of ADME properties can be predicted:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability. mdpi.comfrontiersin.org

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help to understand how the compound will be distributed throughout the body. mdpi.com

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted to anticipate potential drug-drug interactions. frontiersin.org

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.

Table 3: Hypothetical In Silico ADME Profile of this compound

| ADME Property | Predicted Value/Classification | Implication for Preclinical Development |

| Human Intestinal Absorption | High | Good potential for oral absorption. mdpi.com |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal cell membrane permeability. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. mdpi.com |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. frontiersin.org |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. frontiersin.org |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. frontiersin.org |

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

The various conformations of the molecule have different potential energies, and the collection of all these conformations and their corresponding energies forms the potential energy surface or energy landscape. nih.gov Computational methods can be used to explore this landscape to identify low-energy, stable conformations.

For this compound, conformational analysis would focus on:

Ring Pucker: The six-membered piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable.

Torsional Angles: The rotation around the single bonds, particularly in the propanamide side chain and the bond connecting it to the piperidine ring, will lead to different conformers.

Intramolecular Interactions: The analysis would also consider intramolecular hydrogen bonds that can stabilize certain conformations.

By understanding the energy landscape, researchers can identify the most likely conformations of the molecule in different environments (e.g., in solution or when bound to a protein), which is essential for accurate molecular modeling and drug design. nih.gov

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture. pressbooks.pub In the analysis of "2-(3-Amino-2-oxopiperidin-1-yl)propanamide," High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying compounds in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For amino acid derivatives like "this compound," reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity.

To enhance detection and selectivity, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. This process attaches a tag to the amino group, improving its chromatographic behavior and facilitating detection by UV or fluorescence detectors. nih.gov Hydrophilic Interaction Chromatography (HILIC) is another HPLC mode that can be used, particularly for separating polar compounds like glycans labeled with 2-aminobenzamide (B116534) (2-AB). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for both qualitative and quantitative analysis. After separation by the LC system, the analyte is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) is often used for increased specificity and sensitivity. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for highly selective quantification. Two-dimensional LC-MS/MS systems have been developed for the enantioselective determination of amino acids, where the first dimension separates the derivatized amino acids and the second dimension separates the enantiomers on a chiral column. nih.gov

| Technique | Principle | Application for this compound |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Separation from impurities and quantification in various matrices. |

| LC-MS | Separation by LC followed by mass-based detection. | High-sensitivity quantification and structural confirmation. |

| LC-MS/MS | Tandem mass spectrometry for enhanced selectivity. | Trace-level quantification in complex biological samples. |

Spectroscopic Characterization

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key methods for the characterization of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and dynamics of a molecule in solution. It is based on the magnetic properties of atomic nuclei. For "this compound," both ¹H and ¹³C NMR are crucial.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For instance, the chemical shifts of amide protons can provide insights into hydrogen bonding. chemrxiv.org

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of carbonyl carbons are sensitive to their electronic environment and can be used to study intra- and intermolecular interactions. researchgate.netnih.gov

2D NMR Techniques: Techniques like TOCSY and NOESY can be used to establish correlations between protons, aiding in the complete assignment of the molecule's structure and conformation. chemrxiv.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For "this compound," characteristic absorption bands would include:

N-H stretching: Typically observed in the range of 3500-3300 cm⁻¹, indicative of the primary amine and amide groups. docbrown.info

C=O stretching: A strong absorption band around 1690-1650 cm⁻¹, characteristic of the amide carbonyl group. docbrown.infonist.gov

C-N stretching: Also contributes to the complex pattern in the fingerprint region (1500-400 cm⁻¹). docbrown.info

Mass Spectrometry (MS):

As a standalone technique, MS provides the molecular weight of the compound and information about its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural clues. nist.govunito.it

| Technique | Information Obtained | Relevance to this compound |

| NMR | Detailed 3D structure, connectivity, and dynamics. | Unambiguous structure elucidation and conformational analysis. |

| IR | Presence of functional groups. | Confirmation of amide and amine functionalities. |

| MS | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. |

Immunoassays and Biochemical Assays for Biological Activity Measurement

To understand the biological effects of "this compound," specific assays are required to measure its activity. These can be broadly categorized into immunoassays and biochemical assays.

Immunoassays:

Immunoassays utilize the specific binding of an antibody to its antigen to detect and quantify a substance. For a small molecule like "this compound," a competitive immunoassay format would likely be employed. In this setup, the compound in a sample competes with a labeled version of the compound for a limited number of antibody binding sites. The amount of labeled compound bound is inversely proportional to the concentration of the unlabeled compound in the sample.

Biochemical Assays:

Biochemical assays are designed to measure the activity of a specific enzyme or biological process that is modulated by the compound. The design of the assay depends on the specific biological target of "this compound." For example, if the compound is an enzyme inhibitor, the assay would measure the rate of the enzymatic reaction in the presence and absence of the compound. Colorimetric assays, such as those measuring peroxide levels, can be used to assess oxidative stress, a process that can be influenced by various compounds. bioassaysys.com

X-ray Crystallography for Solid-State Conformation and Structure Confirmation

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For "this compound," a crystal structure would confirm its absolute stereochemistry and provide insights into intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. nih.govresearchgate.net The conformation observed in the solid state can be compared with solution-state conformations determined by NMR to understand the molecule's flexibility. rsc.org

An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation in synthetic chemistry, pharmacology, and therapeutic applications. The core structure, a 3-aminopiperidin-2-one moiety, is a recognized pharmacophore, suggesting that further investigation into this specific compound is a promising endeavor. The following sections outline key areas for future research and development.

Q & A

Q. Basic

- NMR : H and C NMR to confirm backbone structure and substituents. For example, the amide proton (~6.5–8.5 ppm) and piperidinone carbonyl (~170–175 ppm) are key signals.

- IR : Peaks at ~1650 cm (amide C=O) and ~1550 cm (N-H bend) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. LC-MS is preferred for purity assessment .

How can researchers resolve discrepancies in NMR data during synthesis?

Advanced

Conflicting NMR signals (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Strategies include:

- 2D NMR : HSQC or HMBC to assign ambiguous correlations, especially for piperidinone ring protons.

- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and 50°C.

- Spiking Experiments : Compare with authentic reference standards or synthetic intermediates .

What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or nucleophilic attack on the amide bond.

- Molecular Docking : Screen against target enzymes (e.g., proteases) using software like AutoDock Vina. Focus on hydrogen bonding with the 2-oxopiperidin-1-yl moiety.

- MD Simulations : Assess stability in aqueous vs. lipid environments to predict pharmacokinetics .

What are the key safety considerations when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and chemical goggles (OSHA/EN166 standards).

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains .

How can the compound’s potential as an enzyme inhibitor be systematically evaluated?

Q. Advanced

- Kinetic Assays : Measure IC values against target enzymes (e.g., serine hydrolases) using fluorogenic substrates.

- SAR Studies : Synthesize analogs with modified piperidinone rings to identify critical functional groups.

- Crystallography : Co-crystallize with the enzyme to visualize binding modes and guide optimization .

What are the stability profiles of this compound under different storage conditions?

Q. Basic

- Short-Term : Store at –20°C in airtight, light-resistant vials with desiccants (e.g., silica gel).

- Long-Term : Lyophilization or storage under nitrogen atmosphere minimizes hydrolysis. Monitor degradation via HPLC every 6 months .

What strategies mitigate side reactions (e.g., dimerization) during synthesis?

Q. Advanced

- Protecting Groups : Temporarily block the amino group (e.g., with Boc) to prevent nucleophilic side reactions.

- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce unwanted intermolecular interactions.

- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate the monomeric product .

How does stereochemistry at the 3-amino position impact biological activity?

Q. Advanced

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve R/S configurations.

- Biological Testing : Compare IC values of enantiomers against target proteins. For example, (S)-enantiomers of similar compounds show higher affinity for enzyme active sites due to spatial compatibility .

What purification techniques are optimal for isolating high-purity this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.